Physical and chemical properties of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one
Physical and chemical properties of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 59167-84-9), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its structure, synthesis, and spectral characteristics, offering a foundational resource for researchers working with this and related molecules. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides valuable context through analogous structures and general synthetic methodologies for the imidazol-2-one scaffold.
Introduction
1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one belongs to the imidazolone class of heterocyclic compounds. The imidazole ring is a fundamental motif in numerous biologically active molecules, including natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. The incorporation of a phenyl group and a methyl substituent on the imidazolone core can significantly influence its physicochemical properties and biological interactions. This guide aims to provide a detailed understanding of this specific molecule, facilitating its further investigation and application in scientific research.
Molecular Structure and Properties
The structural representation and key identifiers for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one are presented below.
| Property | Value | Source |
| CAS Number | 59167-84-9 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Canonical SMILES | CN1C(=O)NC=C1C2=CC=CC=C2 | |
| InChI Key | Not available |
A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined physical properties such as melting point, boiling point, and solubility for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. Researchers are advised to determine these properties experimentally.
Synthesis Strategies
One common strategy for the formation of the 2,3-dihydro-1H-imidazol-2-one ring system is the base-catalyzed intramolecular hydroamidation of propargylic ureas.[3] This can be conceptualized in a multi-step synthesis as illustrated in the following workflow.
Figure 1: A conceptual synthetic workflow for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.
Experimental Protocol (General, to be adapted):
Step 1: Synthesis of the Urea Precursor
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To a solution of N-methyl-2-phenylethen-1-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen, Argon), add an isocyanate (e.g., trimethylsilyl isocyanate) (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to yield the crude urea precursor. Purify by recrystallization or column chromatography if necessary.
Step 2: Cyclization to 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one
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Dissolve the urea precursor (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO).
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Add a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) (1.2 eq) portion-wise at 0 °C.
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and quench carefully with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.
Note: This is a generalized protocol and optimization of reagents, solvents, temperatures, and reaction times will be necessary.
Spectral Characterization (Predicted and Analogous Data)
Due to the lack of specific published spectral data for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, the following information is based on predictions and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and phenyl protons.
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Methyl Protons (-CH₃): A singlet is anticipated around δ 2.5-3.5 ppm.
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Imidazolone Ring Protons (-CH=CH-): Two doublets in the vinylic region (δ 6.0-7.5 ppm) are expected, with coupling constants characteristic of a cis-relationship.
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Phenyl Protons (-C₆H₅): A multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.
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NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 150-170 ppm.
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Imidazolone Ring Carbons: Signals for the two sp² hybridized carbons of the double bond are expected between δ 110-140 ppm.
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Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm).
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Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-30 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide) | 1680-1720 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1200-1350 |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve the loss of the carbonyl group (CO), the methyl group (CH₃), and cleavage of the phenyl group.
Chemical Reactivity
The reactivity of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one is dictated by the functional groups present: the amide, the double bond, and the aromatic ring.
Figure 2: Predicted reactivity of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.
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N-H Acidity and Alkylation/Acylation: The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or acylation at the nitrogen atom.
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Carbonyl Group: The amide carbonyl can undergo reduction with strong reducing agents like lithium aluminum hydride.
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Alkene Double Bond: The double bond within the imidazolone ring can potentially undergo electrophilic addition reactions, though the aromaticity of the imidazole system may reduce its reactivity compared to a simple alkene.
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Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The directing effects of the imidazolone ring will influence the position of substitution.
Potential Applications and Biological Significance
While no specific biological activities have been reported for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, the broader class of imidazole and imidazolone derivatives is known for a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[4] The presence of the phenyl and methyl groups on the imidazolone scaffold provides opportunities for further functionalization to modulate biological activity and pharmacokinetic properties. This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs.
Conclusion
1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one is a molecule with potential for further exploration in medicinal chemistry and materials science. This technical guide has summarized its known properties and provided a framework for its synthesis and characterization based on analogous compounds. The lack of extensive experimental data highlights the opportunity for further research to fully elucidate the physical, chemical, and biological properties of this compound.
References
Sources
- 1. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- [webbook.nist.gov]
- 2. 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one-59167-84-9 - Thoreauchem [thoreauchem.com]
- 3. 1-methyl-5-phenyl-1H-imidazole-2-thiol | CAS 25433-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
